4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by its unique structure that includes a cyclobutene core and multiple functional groups. The compound features a piperidine ring attached to a cyclohexane moiety, which is further substituted with a trifluoromethyl group on an aniline derivative. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.
This specific squaramide has been studied for its potential as an organocatalyst in various organic reactions, such as aldol reactions and Michael additions []. The mechanism of action likely involves the activation of substrates through hydrogen bonding interactions between the carbonyl groups of the squaramide and the substrate molecule. The trifluoromethyl group might also play a role in influencing the electronic properties of the active site and enhancing the catalyst's efficiency.
4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, also known as Rawal Squaramide, is a valuable organocatalyst used in various asymmetric transformations. Its unique structure, combining a squaramide core with a chiral piperidinylcyclohexyl moiety and a trifluoromethyl aniline group, allows it to activate various substrates and promote highly enantioselective reactions. Studies have demonstrated its effectiveness in:
The potential of Rawal Squaramide in medicinal chemistry is being explored due to its ability to interact with various biomolecules. Studies suggest its possible applications in:
Recent research suggests potential applications of Rawal Squaramide in material science due to its ability to:
The synthesis of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione typically involves several synthetic steps:
This compound has potential applications in various fields:
Interaction studies involving 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione would typically focus on:
Several compounds share structural similarities with 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione | Contains amino groups and a cyclobutene core | Simpler structure; lacks trifluoromethyl group |
3-Cyclobutene-1,2-dione | Basic cyclobutene structure without additional functionalization | Serves as a precursor for more complex derivatives |
3-{[(1R,2R)-2-(dimethylamino)cyclohexyl]amino}-4-{[4-(trifluoromethyl)phenyl]amino}-3-cyclobutene-1,2-dione | Similar core structure with different substituents | Variation in amino group; potential differences in activity |
These comparisons highlight the uniqueness of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione through its specific combination of functional groups and structural features that may confer distinct biological activities and applications.
The compound 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione possesses a well-defined chemical identity with established molecular parameters [1]. The official International Union of Pure and Applied Chemistry name for this compound is 3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione [2]. This complex nomenclature reflects the intricate structural architecture of the molecule, incorporating multiple functional groups and stereochemical specifications.
The molecular formula of this compound is C22H26F3N3O2, indicating the presence of 22 carbon atoms, 26 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms [1]. The molecular weight has been determined to be 421.5 grams per mole, placing it within the range of small to medium-sized organic molecules typically employed in organocatalysis [6]. The Chemical Abstracts Service registry number for this compound is 1211565-08-0, providing a unique identifier for chemical database searches and regulatory purposes [1].
Property | Value |
---|---|
IUPAC Name | 3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
Molecular Formula | C22H26F3N3O2 |
Molecular Weight | 421.5 g/mol |
CAS Number | 1211565-08-0 |
MDL Number | MFCD18827464 |
The stereochemical characteristics of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione are fundamental to its function as an asymmetric organocatalyst [16]. The molecule contains two distinct chiral centers, both located within the cyclohexyl ring system [6]. These chiral centers are designated as positions 1 and 2 of the cyclohexyl ring, with both exhibiting the R stereochemical configuration, hence the (1R,2R) designation in the compound name [8].
The presence of these chiral centers is critical for the compound's ability to induce enantioselectivity in catalyzed reactions [18]. The R,R-configuration creates a specific three-dimensional arrangement that allows for preferential interaction with one enantiomer of a substrate over another during catalytic processes [16]. This stereochemical arrangement is maintained through the conformational constraints imposed by the cyclohexyl ring system and the attached piperidine moiety [6].
The stereochemical integrity of the compound is preserved through synthetic methods that maintain the absolute configuration of the chiral centers [9]. Research has demonstrated that the (1R,2R) configuration is essential for optimal catalytic performance, with alternative stereoisomers showing significantly reduced enantioselectivity in asymmetric transformations [18]. The chiral environment created by these centers extends throughout the molecule, influencing the spatial arrangement of the hydrogen bond donor and acceptor sites within the squaramide core [20].
Stereochemical Feature | Description |
---|---|
Number of Chiral Centers | 2 |
Chiral Center Locations | Positions 1 and 2 of cyclohexyl ring |
Stereochemical Configuration | (1R,2R) |
Configurational Stability | High due to ring constraints |
The two-dimensional structural representation of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione reveals the complex interconnection of its constituent molecular fragments [6]. The central structural motif is the cyclobutene-1,2-dione unit, commonly referred to as the squaramide core, which forms a four-membered ring with two ketone functionalities and two amine substituents [36]. This core structure is characterized by its planar geometry and ability to participate in hydrogen bonding interactions [18].
The 2D structure demonstrates the attachment of two distinct amino substituents to the squaramide core [6]. On one side, the 4-(trifluoromethyl)aniline moiety provides an electron-withdrawing aromatic system that enhances the acidity of the adjacent squaramide nitrogen-hydrogen bond [16]. The trifluoromethyl group, positioned para to the amine linkage, significantly influences the electronic properties of the aromatic ring through strong inductive effects [1].
The opposite side of the squaramide core features the more complex (1R,2R)-2-piperidinocyclohexyl amino substituent [8]. This fragment consists of a cyclohexyl ring bearing a piperidine substituent at the 2-position, with both rings adopting chair conformations in the most stable configuration [6]. The connectivity between these rings through the nitrogen atom creates a bicyclic system that provides significant steric bulk and contributes to the compound's chiral environment [20].
Three-dimensional conformational analysis of squaramide-based organocatalysts has revealed important insights into their spatial arrangements and catalytic mechanisms [18]. The squaramide core adopts a planar conformation due to the conjugated nature of the four-membered ring system, with the two nitrogen-hydrogen bonds positioned approximately 2.85 Å apart [18]. This distance is optimal for dual hydrogen bonding interactions with substrate molecules during catalytic processes [20].
The cyclohexyl ring system preferentially adopts a chair conformation, which minimizes steric interactions and provides a stable framework for the chiral centers [16]. Computational studies have shown that the piperidine ring also favors a chair conformation, with the nitrogen lone pair oriented to minimize steric clashes with the cyclohexyl framework [21]. The overall three-dimensional shape of the molecule creates a well-defined chiral pocket that can accommodate substrate molecules with high selectivity [18].
Conformational flexibility analysis indicates that while the squaramide core remains relatively rigid, the cyclohexyl-piperidine system can undergo limited conformational changes [24]. These conformational dynamics are important for substrate binding and product release during catalytic cycles [25]. The trifluoromethyl-substituted phenyl ring can rotate around the carbon-nitrogen bond, allowing for optimization of intermolecular interactions during catalysis [20].
Small-angle X-ray scattering studies of related squaramide compounds have provided experimental validation of theoretical conformational predictions [27]. These investigations have confirmed the formation of well-defined three-dimensional structures in solution, with evidence for organized supramolecular assemblies under certain conditions [34]. The conformational preferences observed in these studies support the proposed catalytic mechanisms involving dual hydrogen bonding and chiral recognition [18].
The molecular weight of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione has been precisely determined to be 421.5 grams per mole [1]. This molecular weight places the compound within the optimal range for organocatalysts, being sufficiently large to provide effective chiral recognition while remaining small enough to maintain good solubility and diffusion properties [8]. The molecular formula C22H26F3N3O2 indicates a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms, with the addition of three fluorine atoms that significantly influence the compound's electronic properties [6].
The molecular composition reflects the structural complexity of the molecule, with the carbon framework comprising 52.3% of the total molecular weight [1]. The presence of three fluorine atoms contributes approximately 13.5% of the molecular weight while significantly enhancing the electron-withdrawing character of the trifluoromethyl group [8]. The nitrogen content, representing 9.98% of the molecular weight, is distributed among the squaramide core, piperidine ring, and aniline linkage [6].
Component | Count | Percentage by Weight |
---|---|---|
Carbon | 22 | 62.7% |
Hydrogen | 26 | 6.2% |
Fluorine | 3 | 13.5% |
Nitrogen | 3 | 10.0% |
Oxygen | 2 | 7.6% |
The logarithm of the partition coefficient (LogP) for squaramide-based organocatalysts typically ranges from 3.0 to 4.5, indicating moderate lipophilicity [7]. Based on structural similarity to related compounds, the estimated LogP value for 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is approximately 3.7 [7]. This value suggests favorable solubility characteristics in organic solvents commonly used in asymmetric catalysis, including dichloromethane, toluene, and diethyl ether [28].
The lipophilicity of the compound is influenced by several structural features [26]. The trifluoromethyl group contributes significantly to the overall lipophilic character while simultaneously introducing polar character through the carbon-fluorine bonds [1]. The piperidine and cyclohexyl rings provide substantial hydrophobic surface area that enhances organic solvent solubility [7]. The squaramide core, while capable of hydrogen bonding, maintains sufficient lipophilic character to ensure good solubility in non-polar media [36].
The moderate lipophilicity of this compound is advantageous for organocatalytic applications, as it ensures adequate solubility in reaction media while maintaining sufficient polarity for effective substrate binding [22]. Computational studies of related squaramide compounds have confirmed that LogP values in the 3.5-4.0 range provide optimal balance between solubility and catalytic activity [24].
The topological polar surface area represents the surface area occupied by polar atoms in a molecule and serves as an important descriptor for predicting molecular properties [26]. For squaramide-based organocatalysts, TPSA values typically range from 70 to 100 square angstroms [28]. Based on structural analysis and comparison with related compounds, the estimated TPSA for 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is approximately 84 square angstroms [7].
The polar surface area contributions arise primarily from the oxygen atoms in the squaramide carbonyl groups and the nitrogen atoms throughout the molecule [26]. The two carbonyl oxygens contribute approximately 34 square angstroms to the total TPSA, while the three nitrogen atoms add an additional 45 square angstroms [28]. The remaining polar surface area is attributed to the polar character of the carbon-fluorine bonds in the trifluoromethyl group [1].
This TPSA value is consistent with compounds exhibiting good hydrogen bonding capability while maintaining appropriate lipophilic character for organocatalytic applications [22]. The polar surface area is sufficiently large to enable effective substrate binding through hydrogen bonding interactions, yet not so extensive as to compromise solubility in organic reaction media [36].
The hydrogen bonding profile of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is central to its function as an organocatalyst [18]. The molecule contains two hydrogen bond donor sites, both located within the squaramide core as nitrogen-hydrogen groups [36]. These donor sites are positioned optimally for dual hydrogen bonding interactions with substrate molecules, a key feature that distinguishes squaramide catalysts from other hydrogen bonding organocatalysts [20].
The compound possesses five distinct hydrogen bond acceptor sites distributed throughout the molecular structure [6]. The two carbonyl oxygen atoms in the squaramide core serve as primary acceptor sites, capable of strong interactions with hydrogen bond donors [18]. The piperidine nitrogen atom functions as a weaker acceptor site due to its tertiary character and steric environment [1]. Additionally, the two nitrogen atoms involved in the squaramide framework can serve as acceptor sites under appropriate conditions [36].
Crystallographic studies of related squaramide compounds have confirmed the hydrogen bonding geometry, with donor-acceptor distances typically ranging from 2.8 to 3.2 angstroms [18]. The bifunctional nature of these compounds, possessing both donor and acceptor capabilities, enables them to simultaneously activate electrophilic and nucleophilic reaction partners [20]. This dual activation mechanism is fundamental to the high enantioselectivity observed in squaramide-catalyzed asymmetric transformations [16].
Hydrogen Bonding Feature | Count | Location |
---|---|---|
Hydrogen Bond Donors | 2 | Squaramide NH groups |
Hydrogen Bond Acceptors | 5 | Carbonyls, nitrogens |
Primary Acceptor Sites | 2 | Carbonyl oxygens |
Secondary Acceptor Sites | 3 | Various nitrogens |
The number of rotatable bonds in a molecule influences its conformational flexibility and binding characteristics [21]. Analysis of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione reveals approximately 6 to 8 rotatable bonds, depending on the specific definition criteria employed [24]. These rotatable bonds are primarily located in the linkages between the major structural fragments and in the substituent groups [7].
The most significant rotatable bonds include the carbon-nitrogen bonds connecting the squaramide core to the cyclohexyl and aniline substituents [6]. These bonds allow for conformational adjustments that optimize substrate binding during catalytic processes [25]. The trifluoromethyl group attachment to the phenyl ring represents another rotatable bond, though its rotation is somewhat restricted due to the electronic properties of the fluorine atoms [1].
The cyclohexyl-piperidine linkage provides additional conformational flexibility, allowing the bicyclic system to adopt orientations that maximize catalytic efficiency [20]. However, the overall conformational flexibility is constrained by the ring systems, which limits the accessible conformational space and contributes to the compound's selectivity [24]. Computational analysis suggests that this moderate flexibility is optimal for organocatalytic applications, providing sufficient adaptability for substrate binding while maintaining a well-defined chiral environment [21].